
2-Carboxybenzaldehyd
Übersicht
Beschreibung
2-Carboxybenzaldehyde is a compound that has been studied in various contexts due to its potential applications in organic synthesis and its role in biological systems. It is a molecule that contains both aldehyde and carboxylic acid functional groups, which makes it a versatile intermediate for chemical reactions.
Synthesis Analysis
The synthesis of compounds related to 2-carboxybenzaldehyde has been explored in several studies. For instance, a one-step synthesis of quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes has been reported, which involves the reductive cyclization of substituted o-nitrobenzaldehydes . This demonstrates the reactivity of benzaldehyde derivatives in cyclization reactions. Additionally, the synthesis of a new compound, 2-carboxylbenzaldehyde-2-pyrroleformylhydrazone, was achieved by condensation of 2-carboxylbenzaldehyde with 2-pyrroleformylhydrazine, showcasing the utility of 2-carboxybenzaldehyde in condensation reactions .
Molecular Structure Analysis
The molecular structure of 2-carboxybenzaldehyde derivatives has been characterized using various analytical techniques. For the synthesized 2-carboxylbenzaldehyde-2-pyrroleformylhydrazone, techniques such as FTIR, UV-vis, 1H NMR, 13C NMR, MS, and X-ray single-crystal diffraction analysis were employed to determine its structure . These methods are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
2-Carboxybenzaldehyde is involved in the metabolism of aromatic compounds in certain bacteria. The enzyme 2-carboxybenzaldehyde dehydrogenase, which is involved in the degradation of phenanthrene, was characterized from Nocardioides sp. strain KP7. This enzyme catalyzes the oxidation of 2-carboxybenzaldehyde to an acid, playing a key role in the biodegradation process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-carboxybenzaldehyde derivatives can be inferred from their reactivity and the structures of the compounds they form. For example, the Ca(II) coordination polymer synthesized with 2-carboxybenzaldehyde ligand exhibits a 1D chained structure due to the bridging effect of carboxylate groups. This polymer showed good catalytic activity in the oxidation of benzyl alcohol, indicating that the physical and chemical properties of such coordination polymers can be harnessed for catalytic applications .
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-Carboxybenzaldehyd
Synthese von Koordinations-Polymeren: this compound wird zur Synthese von Koordinations-Polymeren verwendet, die über neuartige Strukturen und Eigenschaften verfügen. So wurde beispielsweise ein neues Ca(II)-Koordinations-Polymer mit this compound-Liganden synthetisiert, das sich für verschiedene Anwendungen in der Materialwissenschaft eignet .
Synthese von Schiff-Basen-Liganden: Diese Verbindung wird auch zur Herstellung von Schiff-Basen-Liganden verwendet. Diese Liganden bilden in Kombination mit Metallionen wie Ni(II) und Cu(II) Komplexe, die für analytische und biologische Anwendungen eingesetzt werden können .
Metabolitenanalyse: Als Metabolit von Ampicillin-Phthalidylester spielt this compound eine Rolle in der pharmazeutischen Forschung, insbesondere im Studium des Antibiotika-Stoffwechsels und seiner Auswirkungen auf das Wirkstoffdesign und die Wirksamkeit .
Zwischenprodukt in der organischen Synthese: Es dient als Zwischenprodukt in organischen Syntheseprozessen, wie z. B. der Umwandlung in 2-Hydroxymethylbenzoesäure durch CBA-Dehydrogenase, was ein entscheidender Schritt in verschiedenen Synthesewegen ist .
Molekular-Docking-Studien: In der computergestützten Chemie werden this compound-Derivate verwendet, um Wechselwirkungen zwischen Verbindungen und Proteinen mithilfe von Molekular-Docking-Studien zu untersuchen. Dies hilft, die Bindungseffizienz und den Wirkmechanismus potenzieller Pharmazeutika zu verstehen .
Studien zur Ring-Ketten-Tautomerie: Die Verbindung zeigt eine Ring-Ketten-Tautomerie, bei der die Aldehyd- und Carbonsäure-Substituenten zu cyclischen Lactolen wie 3-Hydroxyphthalid reagieren können. Diese Eigenschaft ist bedeutsam in Studien im Zusammenhang mit dem chemischen Gleichgewicht und Reaktionsmechanismen .
Wirkmechanismus
Target of Action
2-Carboxybenzaldehyde is a chemical compound that consists of a benzene ring, with an aldehyde and a carboxylic acid as substituents that are ortho to each other . It is a metabolite of the biodegradation of luoranthene using two pure bacterial strains, Pasteurella sp. IFA (B-2) and Mycobacterium sp. PYR-1 (AM) .
Mode of Action
The compound exhibits ring–chain tautomerism: the two substituents can react with each other to form 3-hydroxyphthalide, a cyclic lactol . This lactol reacts readily with Grignard reagents, forming alkyl and aryl-substituted phthalides .
Biochemical Pathways
2-Carboxybenzaldehyde is involved in the phenanthrene degradation pathway . It has been used to synthesize a series of N-substituted isoindolinones by reductive C-N coupling and intramolecular amidation with amines .
Pharmacokinetics
It is known that the compound is soluble in water and in short-chain alcohols , which suggests that it may have good bioavailability.
Result of Action
The result of the action of 2-Carboxybenzaldehyde is the formation of various compounds. For example, it can form alkyl and aryl-substituted phthalides when it reacts with Grignard reagents . It can also be used to synthesize a series of N-substituted isoindolinones .
Action Environment
The action of 2-Carboxybenzaldehyde can be influenced by environmental factors. For instance, the compound’s solubility in water and short-chain alcohols suggests that its action, efficacy, and stability may be affected by the presence of these solvents.
Safety and Hazards
When handling 2-Carboxybenzaldehyde, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNFCHNNOHNJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059490 | |
| Record name | Benzoic acid, 2-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119-67-5 | |
| Record name | 2-Carboxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalaldehydic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Carboxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-formyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalaldehydic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phthalaldehydic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAEGSO7G3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic fate of 2-Carboxybenzaldehyde in the human body?
A1: In humans, 2-Carboxybenzaldehyde is reduced to 2-hydroxymethylbenzoic acid. This reaction is primarily catalyzed by a specific enzyme belonging to the aldo-keto reductase (AKR) superfamily, identified as a homologue of rat aflatoxin B1-aldehyde reductase (rAFAR) and termed human AFAR (hAFAR). []
Q2: What is the role of 2-Carboxybenzaldehyde dehydrogenase in bacterial phenanthrene degradation?
A2: 2-Carboxybenzaldehyde dehydrogenase is a key enzyme in the phthalate pathway of phenanthrene degradation by several bacteria. This enzyme catalyzes the oxidation of 2-Carboxybenzaldehyde to o-phthalate, a crucial step in the breakdown of phenanthrene. This enzyme is inducible, meaning its production increases when the bacteria are exposed to phenanthrene. [, , , , ]
Q3: How does the presence of mercaptoethanol affect 2-Carboxybenzaldehyde reductase activity?
A3: Research suggests that sulfhydryl compounds, like mercaptoethanol, play a crucial role in maintaining the structural integrity and catalytic activity of 2-Carboxybenzaldehyde reductase. Purification of this enzyme in the absence of mercaptoethanol leads to a loss of its ability to form 2-hydroxymethylbenzoic acid, but this activity can be restored by adding sulfhydryl compounds or bovine serum albumin. []
Q4: What is unique about the structure of rat liver AKR7A1 compared to other aldo-keto reductase superfamily members?
A4: Unlike other members of the aldo-keto reductase superfamily that have been crystallized, rat liver AKR7A1 (an enzyme that acts on 2-Carboxybenzaldehyde) exists as a dimer in its crystallized form. Furthermore, its substrate-binding pocket contains distinctive charged amino acids (Arg-231 and Arg-327), contributing to its specificity for 4-carbon acid-aldehydes like 2-Carboxybenzaldehyde. []
Q5: Are there different types of AFAR enzymes?
A5: Yes, research indicates the existence of at least two AFAR subunits in rats, rAFAR1 and rAFAR2, which can form both homodimers and heterodimers. These isoenzymes exhibit distinct substrate preferences and subcellular localizations, suggesting different roles in cellular processes. []
Q6: What is the molecular formula and weight of 2-Carboxybenzaldehyde?
A6: The molecular formula of 2-Carboxybenzaldehyde is C8H6O3, and its molecular weight is 150.13 g/mol.
Q7: Has 2-Carboxybenzaldehyde been used in the synthesis of metal-organic frameworks (MOFs)?
A7: Yes, a Schiff base derived from 2-Carboxybenzaldehyde and 4-aminobenzoic acid was successfully used in the preparation of a new cadmium-based metal-organic framework (Cd-MOF) using a sonochemical synthesis method. []
Q8: Can 2-Carboxybenzaldehyde be used as a starting material in organic synthesis?
A8: Yes, 2-Carboxybenzaldehyde is a versatile building block in organic synthesis. It has been employed in various reactions, including the Baylis-Hillman reaction, to synthesize valuable compounds like 3-alkylidene-3H-isobenzofuranones. []
Q9: What is the role of aniline in the synthesis of isobenzofuranone derivatives from 2-Carboxybenzaldehyde?
A9: Aniline can act as a promoter in the synthesis of isobenzofuranone derivatives. In reactions involving 2-Carboxybenzaldehyde and substituted acetophenones, aniline facilitates the formation of isobenzofuranones under mild conditions, offering a convenient and high-yielding synthetic route. []
Q10: What type of catalyst has shown high efficiency in the synthesis of N-substituted pyrrolidones from levulinic acid and 2-Carboxybenzaldehyde?
A10: Porous TiO2 nanosheets-supported Pt nanoparticles (Pt/P-TiO2) have demonstrated remarkable catalytic activity in the reductive amination of levulinic acid and 2-carboxybenzaldehyde to produce various N-substituted pyrrolidones at room temperature and atmospheric hydrogen pressure. []
Q11: What analytical techniques are commonly employed to identify and quantify 2-Carboxybenzaldehyde and its metabolites?
A11: Gas chromatography-mass spectrometry (GC-MS) is widely used to analyze 2-Carboxybenzaldehyde and its metabolites in various matrices. This technique is particularly useful for identifying and quantifying the products of 2-Carboxybenzaldehyde biodegradation. [, ]
Q12: Can electrochemical methods be used to determine palladium using 2-Carboxybenzaldehyde thiosemicarbazone?
A12: Yes, the decrease in the reduction peak of 2-Carboxybenzaldehyde thiosemicarbazone, observed through techniques like differential pulse polarography (DPP), can be used to determine palladium levels. This method offers high sensitivity and has been successfully applied for analyzing palladium content in catalysts. []
Q13: What is the environmental fate of o-phthalic acid, a key metabolite of the 2-Carboxybenzaldehyde pathway?
A13: While some bacteria completely degrade phenanthrene through the o-phthalate pathway, certain species, such as Pseudomonas sp. strain PP2, excrete o-phthalic acid as a dead-end product. This highlights the potential environmental accumulation of this metabolite. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




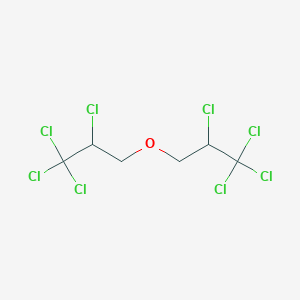
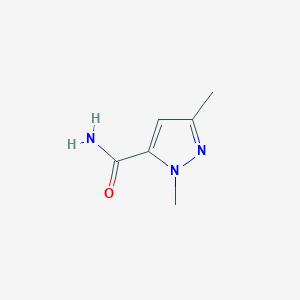
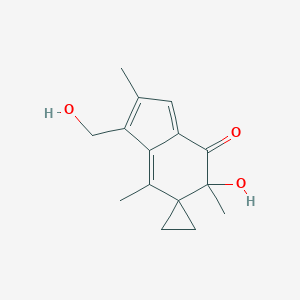
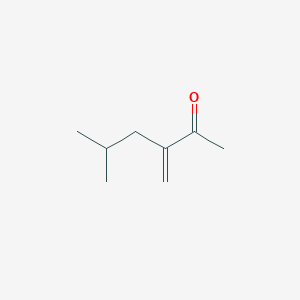
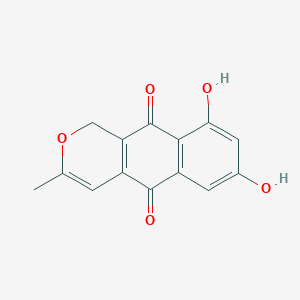
![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)
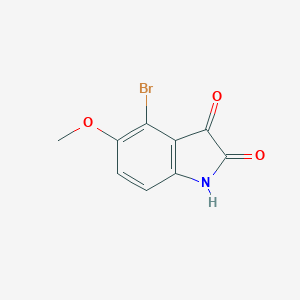

![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)


